molecular formula C8H5ClF2N2 B1429110 2-Chloro-5,6-difluoro-1-methylbenzimidazole CAS No. 1353679-55-6

2-Chloro-5,6-difluoro-1-methylbenzimidazole

Cat. No.: B1429110
CAS No.: 1353679-55-6
M. Wt: 202.59 g/mol
InChI Key: PKQKPPFWOPXIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6-difluoro-1-methylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H5ClF2N2. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzimidazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-difluoro-1-methylbenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5,6-difluoroaniline.

    Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with formic acid or formamide under acidic conditions to form the benzimidazole ring.

    Methylation: The final step involves the methylation of the benzimidazole nitrogen using methyl iodide or dimethyl sulfate.

The reaction conditions often include the use of solvents like acetic acid or ethanol and catalysts such as sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5,6-d

Properties

IUPAC Name

2-chloro-5,6-difluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c1-13-7-3-5(11)4(10)2-6(7)12-8(13)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQKPPFWOPXIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,6-difluoro-1-methylbenzimidazole
Reactant of Route 2
2-Chloro-5,6-difluoro-1-methylbenzimidazole
Reactant of Route 3
2-Chloro-5,6-difluoro-1-methylbenzimidazole
Reactant of Route 4
Reactant of Route 4
2-Chloro-5,6-difluoro-1-methylbenzimidazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-5,6-difluoro-1-methylbenzimidazole
Reactant of Route 6
2-Chloro-5,6-difluoro-1-methylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.